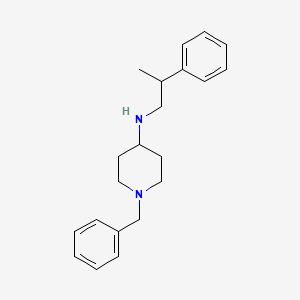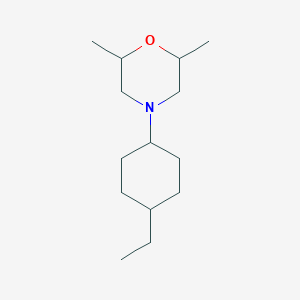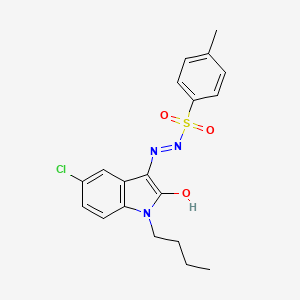![molecular formula C19H30N2O B5190602 4-{[1-(2-phenylethyl)-4-piperidinyl]amino}cyclohexanol](/img/structure/B5190602.png)
4-{[1-(2-phenylethyl)-4-piperidinyl]amino}cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(2-phenylethyl)-4-piperidinyl]amino}cyclohexanol, also known as PCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCC is a chiral compound, which means it has two enantiomers that have different properties.
Mecanismo De Acción
The mechanism of action of 4-{[1-(2-phenylethyl)-4-piperidinyl]amino}cyclohexanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to interact with opioid receptors, which are involved in the regulation of pain and reward. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. This compound has also been shown to modulate the reward system in the brain, which may have implications for the treatment of drug addiction. This compound has been shown to improve the mechanical properties of polymers when incorporated into them.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[1-(2-phenylethyl)-4-piperidinyl]amino}cyclohexanol is its potential applications in various fields such as medicine, catalysis, and materials science. This compound is also a chiral compound, which means it has two enantiomers that have different properties. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-{[1-(2-phenylethyl)-4-piperidinyl]amino}cyclohexanol. One direction is to further investigate its potential applications in medicine, particularly as a treatment for drug addiction. Another direction is to explore its potential applications in catalysis, particularly as a chiral ligand for asymmetric hydrogenation reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, there is a need to develop more efficient synthesis methods for this compound that can produce higher yields and purities.
Métodos De Síntesis
The synthesis of 4-{[1-(2-phenylethyl)-4-piperidinyl]amino}cyclohexanol involves the reaction of cyclohexanone with 1-(2-phenylethyl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a racemic mixture of this compound, which can be separated into its enantiomers using chiral chromatography.
Aplicaciones Científicas De Investigación
4-{[1-(2-phenylethyl)-4-piperidinyl]amino}cyclohexanol has been studied for its potential applications in various fields such as medicine, catalysis, and materials science. In medicine, this compound has been shown to have analgesic and anti-inflammatory effects in animal models. This compound has also been studied as a potential treatment for drug addiction due to its ability to modulate the reward system in the brain. In catalysis, this compound has been used as a chiral ligand for asymmetric hydrogenation reactions. In materials science, this compound has been incorporated into polymers to improve their mechanical properties.
Propiedades
IUPAC Name |
4-[[1-(2-phenylethyl)piperidin-4-yl]amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-19-8-6-17(7-9-19)20-18-11-14-21(15-12-18)13-10-16-4-2-1-3-5-16/h1-5,17-20,22H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGXWKZNEAFUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCN(CC2)CCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5190531.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5190538.png)
![4-{[(3-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5190540.png)




![5-(4-bromophenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5190569.png)
![N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5190576.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5190584.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5190588.png)
![4-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5190607.png)
![3,4-dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5190618.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5190621.png)